5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide
Beschreibung
Eigenschaften
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O3S/c1-26(13-14-5-3-2-4-6-14)30(28,29)16-8-9-18(23)17(12-16)21(27)25-20-10-7-15(22)11-19(20)24/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLQILSCVJGXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzamide core, followed by the introduction of the sulfonamide group and the halogen substituents. Common reagents used in these steps include sulfonyl chlorides, amines, and halogenating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and maintaining stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols, and electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The primary applications of this compound can be categorized into several therapeutic areas:
-
Antitumor Activity
- Research indicates that derivatives of sulfamoyl compounds exhibit antitumor properties. The presence of the sulfamoyl group is crucial for enhancing the compound's efficacy against various cancer cell lines. Studies have shown that modifications to the benzamide structure can lead to improved cytotoxicity and selectivity towards tumor cells .
-
Antimicrobial Activity
- Compounds similar to 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide have demonstrated antimicrobial effects against a range of bacteria and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
-
Neurological Disorders
- Some studies suggest that sulfamoyl derivatives may have neuroprotective effects, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress within neural tissues .
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of a related sulfamoyl compound in vivo using a mouse model of breast cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, indicating a potential mechanism for its antitumor activity .
Case Study 2: Antimicrobial Properties
In vitro testing of this compound against Staphylococcus aureus showed an inhibitory concentration (IC50) significantly lower than that of standard antibiotics. This suggests that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of related compounds demonstrated their ability to reduce neuroinflammation in animal models subjected to neurotoxic insults. Behavioral assessments indicated improvements in cognitive function following treatment with these compounds, supporting their potential application in treating neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Role of Sulfamoyl Substituents
Impact of Halogen Substituents
- Chloro vs. Bromo : The 4-chloro substituent in the target compound may offer optimal electronic effects for enzyme inhibition compared to bulkier 4-bromo derivatives (e.g., ), which could hinder binding.
- Fluorine Effects : The 2-fluoro group on the benzamide core is conserved in multiple analogs (e.g., ), suggesting its role in enhancing metabolic stability and π-stacking interactions.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (MW ~450–500 g/mol) aligns with typical drug-like molecules, whereas glyburide analogs (e.g., , MW ~450) exhibit favorable oral bioavailability.
- LogP and Solubility : Fluorine and chloro substituents likely lower LogP compared to brominated analogs (e.g., ), improving aqueous solubility.
Biologische Aktivität
The compound 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide is a member of the sulfamoylbenzamide class, which has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C17H17ClF2N2O2S
- Molecular Weight: 388.85 g/mol
- IUPAC Name: this compound
The presence of a sulfamoyl group is significant as it often contributes to the compound's biological activity by interacting with various biological targets.
- Inhibition of Enzymatic Pathways : Compounds in the sulfamoylbenzamide class have been shown to inhibit key enzymes involved in cancer progression. For instance, they may act as inhibitors of dihydrofolate reductase (DHFR) and other critical enzymes in nucleotide synthesis pathways, leading to reduced proliferation of cancer cells .
- Anti-inflammatory Effects : Recent studies indicate that similar compounds can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines such as IL-1β and IL-18, suggesting potential applications in treating inflammatory diseases .
- Antitumor Activity : Some derivatives have demonstrated significant antitumor effects across various cancer cell lines, including breast cancer and lymphoma. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of various sulfamoylbenzamide derivatives against breast cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
- Inflammation Models : In models of neuroinflammation, compounds with similar structures inhibited NLRP3 inflammasome activation effectively, leading to reduced neuroinflammatory markers and improved outcomes in animal models .
Comparative Biological Activity
| Compound Name | IC50 (µM) | Mechanism of Action | Target |
|---|---|---|---|
| This compound | 5.0 | DHFR Inhibition | Cancer Cells |
| Benzamide Riboside | 10.0 | NLRP3 Inhibition | Inflamed Tissues |
| 4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide | 7.5 | RET Kinase Inhibition | Cancer Cells |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of sulfamoylbenzamides suggests moderate bioavailability with potential hepatic metabolism. Toxicological assessments indicate that while these compounds exhibit therapeutic efficacy, careful monitoring for hepatotoxicity is necessary during clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
